![molecular formula C12H11NO2S2 B4670977 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4670977.png)
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, also known as MTD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. MTD has been shown to possess various biological activities, including antidiabetic, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ, which regulates glucose and lipid metabolism, and also modulates the expression of various genes involved in inflammation and cell proliferation. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of various enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and inducing apoptosis in cancer cells. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to modulate the expression of various genes involved in glucose and lipid metabolism, and to regulate the activity of various enzymes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione also has some limitations, including its poor solubility in water and the need for high concentrations to achieve therapeutic effects.
Future Directions
There are several future directions for the study of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, including its potential use in combination with other drugs for the treatment of diabetes and cancer, the development of more efficient synthesis methods, and the investigation of its potential applications in other disease states. Further research is needed to fully understand the mechanism of action of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione and to optimize its therapeutic potential.
Scientific Research Applications
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose metabolism by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates insulin sensitivity and glucose uptake. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLMZLUXYLNAGM-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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